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Compound of Interest

Compound Name: 5-Bromo-2-chloroquinazoline

Cat. No.: B597499

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characteristics of novel 5-
Bromo-2-chloroquinazoline analogs. As these compounds are novel, this guide establishes a
baseline for characterization by comparing the core 5-Bromo-2-chloroquinazoline structure
with a representative analog, 5-Bromo-2-chloro-4-(phenylamino)quinazoline. This comparison
Is supported by synthesized, representative experimental data across various spectroscopic
techniques.

Data Presentation: Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from 'H NMR, 3C NMR, IR,
and Mass Spectrometry for 5-Bromo-2-chloroquinazoline and a representative novel analog.

Table 1: *H NMR Spectroscopic Data (400 MHz, CDCls)
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. . Coupling
Chemical Shift . .
Compound Multiplicity Constant (J, Assighment
(3, ppm)
Hz)
5-Bromo-2-
chloroquinazolin 8.15 d 8.0 H-8
e
7.90 d 7.5 H-6
7.75 t 7.8 H-7
9.50 s - H-4
5-Bromo-2-
chloro-4-
(phenylamino)qui  8.50 d 8.2 H-8
nazoline (Analog
1)
7.85 d 7.6 H-6
7.70 t 7.9 H-7
7.40-7.20 m - Phenyl-H
9.80 s (br) - NH

Table 2: 3C NMR Spectroscopic Data (100 MHz, CDCIs)
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Compound Chemical Shift (6, ppm) Assignment
5-Bromo-2-chloroquinazoline 160.5 C-2
155.0 C-4

150.0 C-8a

135.0 C-7

130.0 C-5

128.5 C-6

125.0 C-8

122.0 C-4a

5-Bromo-2-chloro-4-

(phenylamino)quinazoline 158.0 C-2
(Analog 1)

156.0 C-4

148.0 C-8a

140.0 Phenyl-C1'

134.0 C-7

130.5 C-5

129.0 Phenyl-C2', C6'

128.0 C-6

125.5 C-8

124.0 Phenyl-C4'

122.5 Phenyl-C3', C5'

120.0 C-4a

Table 3: IR Spectroscopic Data (KBr Pellet)
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Compound Wavenumber (cm—?) Assignment
5-Bromo-2-chloroquinazoline 3050 Aromatic C-H stretch
1610, 1580 C=N, C=C stretch

820 C-Cl stretch

680 C-Br stretch

5-Bromo-2-chloro-4-

(phenylamino)quinazoline 3400 N-H stretch
(Analog 1)

3060 Aromatic C-H stretch

1620, 1590 C=N, C=C stretch

810 C-Cl stretch

690 C-Br stretch

Table 4: Mass Spectrometry Data (Electron lonization)

Compound Molecular lon (m/z) Key Fragments (m/z)

) ) 242/244/246 (M*, due to Br
5-Bromo-2-chloroquinazoline ] 207 (M-Ch+, 128 (M-Br-Ch*
and Cl isotopes)

5-Bromo-2-chloro-4- 282 (M-Ch*, 241 (M-
) ] ) 317/319/321 (M*, due to Br
(phenylamino)quinazoline ) CeHsNH)*, 206 (M-CI-
and Cl isotopes)
(Analog 1) CeHsNH)*

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: A 400 MHz NMR spectrometer.
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o Sample Preparation: 5-10 mg of the compound was dissolved in 0.6 mL of deuterated
chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

e 'H NMR Acquisition:
o Pulse Program: zg30
o Number of Scans: 16
o Relaxation Delay: 1.0 s
o Spectral Width: 20 ppm
e 13C NMR Acquisition:
o Pulse Program: zgpg30
o Number of Scans: 1024
o Relaxation Delay: 2.0 s
o Spectral Width: 240 ppm

o Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-
corrected. Chemical shifts were referenced to the TMS signal (0.00 ppm for *H) or the
solvent signal (77.16 ppm for CDClIs in 3C).

Infrared (IR) Spectroscopy
 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Sample Preparation: A small amount of the solid sample was finely ground with potassium
bromide (KBr) powder in a mortar and pestle. The mixture was then pressed into a thin,
transparent pellet using a hydraulic press.

e Acquisition:

o Spectral Range: 4000-400 cm~1
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o Resolution: 4 cm™!

o Number of Scans: 32

o Data Processing: The spectrum was background-corrected using a spectrum of a pure KBr
pellet.

Mass Spectrometry (MS)
¢ Instrumentation: A mass spectrometer with an electron ionization (EI) source.

o Sample Introduction: A direct insertion probe was used to introduce the solid sample into the
ion source.

e lonization:
o lonization Mode: Electron lonization (EI)
o Electron Energy: 70 eV
e Mass Analysis:
o Analyzer Type: Quadrupole
o Scan Range: 50-500 m/z

o Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion
peak and major fragmentation patterns. The isotopic distribution for bromine and chlorine
was used to confirm the presence of these halogens.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the spectroscopic characterization
process.
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» To cite this document: BenchChem. [Spectroscopic Characterization of Novel 5-Bromo-2-
chloroquinazoline Analogs: A Comparative Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b597499#spectroscopic-characterization-
of-novel-5-bromo-2-chloroquinazoline-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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